Calcium oleate
Overview
Description
Calcium oleate is a pale yellow, transparent solid . It is a compound with the molecular formula C36H66CaO4 . It slowly absorbs moisture from the air to form a monohydrate . It is used as a thickening agent for grease .
Synthesis Analysis
Calcium oleate can be synthesized from calcium hydroxide and oleic acid in ethanol under mild reflux conditions . The effect of the calcination temperature of calcium oleate is examined during the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) .Molecular Structure Analysis
The molecular formula of calcium oleate is C36H66CaO4 . It has an average mass of 602.985 Da and a monoisotopic mass of 602.458679 Da .Chemical Reactions Analysis
Calcium oleate can be used as a starting material for the preparation of CCNPs and CONPs . By simple carbonization/calcination, calcite-type CCNPs and CONPs are prepared at <550 °C and >600 °C, respectively .Physical And Chemical Properties Analysis
Calcium oleate is a pale yellow, transparent solid . It slowly absorbs moisture from the air to form a monohydrate . It is slightly soluble in H2O, soluble in benzene, and insoluble in EtOH, acetone, and ethyl ether .Scientific Research Applications
Synthesis of Nanoparticles
Calcium Oleate plays a crucial role in the synthesis of Calcium Carbonate Nanoparticles (CCNPs) and Calcium Oxide Nanoparticles (CONPs) . The process involves the carbonization/calcination of Calcium Oleate . These nanoparticles have various applications:
- CONPs are essential inorganic materials used as catalysts and effective chemisorbents for toxic gases .
- CCNPs are widely used in plastics, printing ink, and medicines .
Flotation Process in Mineral Processing
Calcium Oleate is used in the flotation process of semi-soluble minerals such as calcite and fluorite . In this process, Sodium Oleate (NaOL) is used as a collector and Tannic Acid (TA) as a depressant . The presence of Calcium ions affects the collector adsorption behaviors on the mineral surfaces . A high concentration of NaOL can mitigate the negative effect of Calcium ions on the fluorite surface and improve the separation of fluorite from calcite .
Solubilization of Calcium Soaps
Calcium Oleate has been found to solubilize calcium soaps . The solubility follows a trend related to the melting points of the soaps .
Preparation of Monodispersed Nanoparticles
The carbonization/calcination of Calcium Oleate produces monodispersed CONPs . These are then compared to the CONPs from Calcium Hydroxide .
Mechanism of Action
Target of Action
Calcium oleate, also known as calcium;(Z)-octadec-9-enoate, primarily targets the calcium-binding proteins in the human body . These proteins play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways .
Mode of Action
Calcium oleate interacts with its targets by forming complexes with metal ions on the mineral surface or adsorbing onto the mineral surfaces after forming dimeric calcium oleate polymers via hydrogen bonding with the metal ions . This interaction leads to changes in the electrical charges and steric hindrance at the mineral surfaces .
Biochemical Pathways
Calcium oleate affects various biochemical pathways. For instance, it plays a role in the fatty acid oxidation (FAO) pathway, where it upregulates the expression of genes causing FAO . It also influences the calcium signaling pathways, where it may induce store-operated calcium entry (SOCE) by inhibiting the Ca2+ -ATPase present on the endoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of calcium oleate involves its absorption, distribution, metabolism, and excretion (ADME). The absorption of calcium oleate is significantly different among various calcium salts. The absolute calcium bioavailability of calcium oleate is greater than that of other calcium salts like calcium chloride . The mean residence time for absorption of calcium from calcium oleate is longer than those from other calcium salts .
Result of Action
The action of calcium oleate results in various molecular and cellular effects. For instance, it can lead to the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) by the carbonization/calcination of calcium oleate . These nanoparticles have various applications in fields such as catalysts and chemisorbents for toxic gases .
Action Environment
The action, efficacy, and stability of calcium oleate can be influenced by environmental factors. For instance, the solubilization of calcium soaps by liquid fatty acids may explain the unexpectedly high bioavailability of some calcium soaps . Furthermore, the calcium absorbability from calcium oleate via the intestinal track is significantly higher than those of other calcium salts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
calcium;(Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZLQYAECBEUBH-CVBJKYQLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059713 | |
Record name | Calcium oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecenoic acid (9Z)-, calcium salt | |
CAS RN |
142-17-6 | |
Record name | Calcium oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K5QQP44TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.